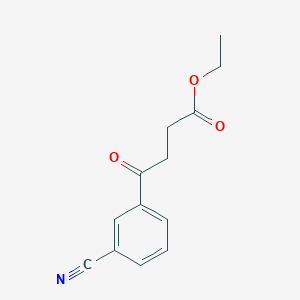
Ethyl 4-(3-cyanophenyl)-4-oxobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-cyanophenyl)-4-oxobutyrate, also known as ethyl cyanoacetate, is an important organic compound that has been widely used in scientific research applications. It is a colorless liquid with a fruity odor and is soluble in water, ethanol, and ether. Ethyl cyanoacetate is a versatile compound that can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Insights :
- Mephenytoin, a drug with a somewhat related structure, was studied for its metabolic pathways in humans. The major metabolite, identified through various analytical techniques, highlights the significance of understanding the metabolic fate of such compounds (Küpfer et al., 1980).
Toxicokinetics and Biomarker Identification :
- Ethyl tert-butyl ether (ETBE) exposure was studied to understand its uptake, disposition, and proposed metabolites. This research can be insightful for studying similar ethyl compounds and understanding their kinetics and potential impact on human health (Nihlen et al., 1998).
Forensic Science Applications :
- Research into the inhalation and transdermal resorption of hand sanitizer ethanol and its conversion into ethyl glucuronide in urine reflects the importance of understanding the biological fate of ethyl compounds in forensic contexts (Arndt et al., 2014).
Clinical Toxicology :
- The study of 4-Methylpyrazole as an alternative treatment for ethylene glycol intoxication demonstrates the clinical importance of researching ethyl compounds and related antidotes in toxicology (Baud et al., 1986).
Eigenschaften
IUPAC Name |
ethyl 4-(3-cyanophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)7-6-12(15)11-5-3-4-10(8-11)9-14/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADDINRTTLLMQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC(=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-cyanophenyl)-4-oxobutyrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2,6-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327729.png)








